molecular formula C10H13F2N5 B11743764 1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11743764
M. Wt: 241.24 g/mol
InChI Key: MZIVGKZJUSUKSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves multiple steps of organic reactions. One common approach is the difluoromethylation of heterocycles via a radical process. This method is advantageous due to its ability to functionalize diverse fluorine-containing heterocycles . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might be protected by patents or considered proprietary information, but generally, it would involve scaling up the laboratory procedures with adjustments to reaction times, temperatures, and the use of industrial-grade reagents .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .

Scientific Research Applications

1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pyrazole moiety can interact with various biological pathways, making the compound a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of the difluoromethyl group and the pyrazole moiety.

Properties

Molecular Formula

C10H13F2N5

Molecular Weight

241.24 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H13F2N5/c1-7-5-8(16(2)14-7)6-13-9-3-4-17(15-9)10(11)12/h3-5,10H,6H2,1-2H3,(H,13,15)

InChI Key

MZIVGKZJUSUKSD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=NN(C=C2)C(F)F)C

Origin of Product

United States

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